4-(4-bromophenyl)-6-chloro-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
Description
The compound 4-(4-bromophenyl)-6-chloro-2-(4-methylpiperidine-1-carbonyl)-4H-1λ⁶,4-benzothiazine-1,1-dione is a benzothiazine-dione derivative featuring a bromophenyl group, a chloro substituent, and a 4-methylpiperidine-carbonyl moiety.
Properties
IUPAC Name |
[4-(4-bromophenyl)-6-chloro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrClN2O3S/c1-14-8-10-24(11-9-14)21(26)20-13-25(17-5-2-15(22)3-6-17)18-12-16(23)4-7-19(18)29(20,27)28/h2-7,12-14H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGWWACYLOHYER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(4-bromophenyl)-6-chloro-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Benzothiazine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of Substituents: The bromophenyl, chloro, and methylpiperidine carbonyl groups are introduced through various substitution reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial production methods would likely involve optimizing these steps for scalability, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
4-(4-bromophenyl)-6-chloro-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The bromophenyl and chloro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Cyclization: The compound can undergo further cyclization reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-bromophenyl)-6-chloro-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its activity against various diseases.
Biological Research: It is used in biological assays to study its effects on cellular processes and molecular pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules with industrial significance.
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-6-chloro-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The target compound shares functional group similarities with pyridin-2(1H)-one derivatives reported in , such as 4-(4-bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (Compound A) and 6-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (Compound B). Key structural differences include:
The benzothiazine-dione core in the target compound introduces a rigid, planar structure with electron-deficient regions, which may influence binding to hydrophobic pockets in proteins.
Molecular Docking and Binding Affinities
Molecular docking studies in revealed that pyridin-2(1H)-one derivatives interact with bacterial proteins (e.g., S. aureus dihydrofolate reductase) via hydrogen bonds with cyano and hydroxy groups. For the target compound, the 4-methylpiperidine-carbonyl group could facilitate binding to hydrophobic active sites, while the sulfone and chloro substituents may engage in dipole-dipole interactions.
Biological Activity
The compound 4-(4-bromophenyl)-6-chloro-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione represents a class of benzothiazine derivatives that have garnered attention due to their potential biological activities, particularly in the field of oncology. This article reviews the synthesis, biological screening, and pharmacological properties of this compound, highlighting its mechanisms of action and therapeutic implications.
- Molecular Formula : C22H23ClN2O4S
- Molecular Weight : 446.9 g/mol
- CAS Number : 1251549-39-9
Synthesis
The synthesis of this compound typically involves the reaction of appropriate brominated phenyl derivatives with chloro-benzothiazine intermediates. The introduction of the piperidine moiety is crucial for enhancing the compound's biological activity.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For example:
- HeLa and MCF-7 Cell Lines : The compound has shown to induce cell cycle arrest and apoptosis. Specifically, it was observed that the compound leads to an increase in early and late apoptotic cells when tested at concentrations around 100 nM. This effect is attributed to the disruption of microtubule dynamics, similar to known colchicine-binding site inhibitors .
The mechanism through which this compound exerts its anticancer effects involves:
- Microtubule Disruption : Compounds in this class are known to bind to the colchicine site on tubulin, preventing polymerization and thus inhibiting mitotic spindle formation.
- Apoptosis Induction : The compound triggers apoptotic pathways by altering mitochondrial membrane potential and activating caspases, leading to programmed cell death .
NCI60 Screening
A comprehensive screening was performed using the NCI60 cancer cell line panel. The results indicated that the compound exhibited selective cytotoxicity against several cancer types. Key findings include:
- Growth Inhibition : At a concentration of 10 µM, significant growth inhibition was noted across multiple cell lines.
- Synergistic Effects : When co-administered with doxorubicin in drug-resistant melanoma cells (A375), the compound displayed synergistic effects that enhanced overall cytotoxicity .
Data Summary
| Biological Activity | Cell Line | Concentration (nM) | Effect |
|---|---|---|---|
| Antiproliferative | HeLa | 100 | Increased apoptosis |
| Microtubule Dynamics | MCF-7 | 100 | Cell cycle arrest |
| Synergistic Effect | A375 (melanoma) | Varies | Enhanced cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
